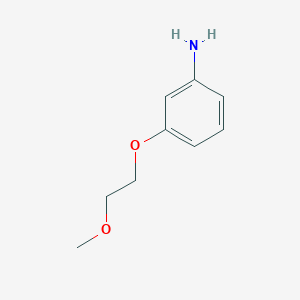

3-(2-Methoxyethoxy)aniline

Description

The exact mass of the compound 3-(2-Methoxyethoxy)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-Methoxyethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methoxyethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7H,5-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNUSMIPHMAFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586341 | |

| Record name | 3-(2-Methoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110178-35-3 | |

| Record name | 3-(2-Methoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methoxyethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-(2-Methoxyethoxy)aniline from 1-bromo-3-(2-methoxyethoxy)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(2-methoxyethoxy)aniline, a valuable intermediate in pharmaceutical and materials science research, starting from 1-bromo-3-(2-methoxyethoxy)benzene. The core of this guide focuses on two prominent and effective methods for the formation of the crucial C-N bond: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This document presents a comparative analysis of these methodologies, detailed experimental protocols, and quantitative data to aid researchers in selecting and implementing the most suitable synthetic route for their specific needs.

Introduction

Aryl amines are a ubiquitous structural motif in a vast array of biologically active molecules and functional materials. The targeted synthesis of substituted anilines, such as 3-(2-methoxyethoxy)aniline, is therefore of significant interest to the scientific community. The starting material, 1-bromo-3-(2-methoxyethoxy)benzene, provides a readily accessible platform for the introduction of the amino group via cross-coupling reactions. This guide will explore the two primary catalytic systems employed for this transformation.

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] It is renowned for its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to traditional methods.[1][2]

The Ullmann condensation , a classical copper-catalyzed reaction, represents an alternative and often more economical approach for the synthesis of aryl amines.[3] While traditionally requiring harsh reaction conditions, modern advancements have led to the development of more efficient and milder protocols.[3][4]

This guide will provide a detailed examination of both methodologies, enabling researchers to make an informed decision based on factors such as desired yield, cost, and available resources.

Comparative Analysis of Synthetic Methodologies

The choice between the Buchwald-Hartwig amination and the Ullmann condensation for the synthesis of 3-(2-methoxyethoxy)aniline will depend on several factors. The following table summarizes the key features of each reaction based on data from analogous transformations.

Table 1: Comparison of Buchwald-Hartwig Amination and Ullmann Condensation for the Synthesis of Aryl Amines

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper-based (e.g., CuI, Cu₂O) |

| Ligand | Phosphine-based (e.g., XPhos, RuPhos, BINAP) | Often ligand-free or with simple ligands (e.g., N,N-dimethylglycine, phenanthroline) |

| Reaction Temperature | Generally milder (Room temp. to ~110 °C) | Typically higher (~90 °C to >200 °C), though modern methods allow for lower temperatures.[3][4] |

| Base | Strong non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | Often inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |

| Substrate Scope | Very broad, tolerant of many functional groups | Traditionally required activated aryl halides, but modern methods have expanded the scope.[3][4] |

| Yields | Generally high to excellent | Can be variable, but modern protocols offer good to excellent yields.[4] |

| Cost | Palladium catalysts and phosphine ligands can be expensive. | Copper catalysts are generally more cost-effective. |

Experimental Protocols

The following protocols are adapted from established procedures for similar substrates and provide a starting point for the synthesis of 3-(2-methoxyethoxy)aniline. Optimization may be required to achieve the desired yield and purity.

Method 1: Buchwald-Hartwig Amination

This palladium-catalyzed method is expected to provide high yields under relatively mild conditions. The use of an ammonia surrogate or aqueous ammonia is a common strategy for the synthesis of primary anilines.[5]

Reaction Scheme:

Table 2: Representative Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Aryl Bromide | Ammonia Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-3-butoxy-5-nitrobenzene | aq. NH₃ | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | High (not specified)[2] |

| 2 | Bromobenzene | LiN(SiMe₃)₂ | Pd(dba)₂ (1) | BINAP (1.5) | LiN(SiMe₃)₂ | Toluene | 80 | 24 | 85 |

| 3 | 4-Bromotoluene | Aniline | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOtBu | Toluene | 100 | 18 | 98 |

Experimental Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add 1-bromo-3-(2-methoxyethoxy)benzene (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable phosphine ligand such as XPhos (0.04 mmol, 4 mol%).

-

Addition of Base and Solvent: Add a base, for example, potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.). Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous toluene (5 mL) via syringe.

-

Addition of Ammonia Source: Add an ammonia source, such as aqueous ammonia (28-30%, 5.0 mmol, 5.0 equiv.), via syringe.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-(2-methoxyethoxy)aniline.

Method 2: Ullmann Condensation

This copper-catalyzed method provides a more economical alternative to the Buchwald-Hartwig amination. The use of a ligand such as N,N-dimethylglycine can significantly improve the reaction efficiency and allow for milder conditions.[4]

Reaction Scheme:

Table 3: Representative Quantitative Data for Ullmann Condensation of Aryl Bromides

| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxyphenyl bromide | 4-Chlorophenol | CuI (10) | N,N-dimethylglycine (30) | Cs₂CO₃ | Dioxane | 90 | 24 | 75[4] |

| 2 | 1-Bromo-4-nitrobenzene | Aniline | CuI (10) | Phenanthroline (20) | K₂CO₃ | DMF | 120 | 24 | 85 |

| 3 | 3-Bromobenzoic acid | Aniline | CuI (5) | None | K₂CO₃ | NMP | 150 | 18 | 78 |

Experimental Procedure:

-

Reaction Setup: In a sealable reaction tube, combine 1-bromo-3-(2-methoxyethoxy)benzene (1.0 mmol, 1.0 equiv.), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), a ligand such as N,N-dimethylglycine (0.3 mmol, 30 mol%), and a base like cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Addition of Solvent and Amine Source: Add a suitable solvent such as 1,4-dioxane (5 mL) and an ammonia source, for example, aqueous ammonia (28-30%, 5.0 mmol, 5.0 equiv.).

-

Reaction: Seal the tube and heat the mixture to approximately 90-120 °C with stirring. Monitor the reaction's progress using TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the overall synthetic workflow and the catalytic cycles of the described reactions.

Caption: General experimental workflow for the synthesis of 3-(2-methoxyethoxy)aniline.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Caption: Catalytic cycle for the Ullmann condensation.

Product Characterization

The final product, 3-(2-methoxyethoxy)aniline, should be characterized by standard analytical techniques to confirm its identity and purity.

Table 4: Expected Spectroscopic Data for 3-(2-methoxyethoxy)aniline

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.1 (t, 1H, Ar-H), ~6.4-6.3 (m, 3H, Ar-H), ~4.1 (t, 2H, -OCH₂-), ~3.8 (t, 2H, -CH₂O-), ~3.7 (br s, 2H, -NH₂), ~3.45 (s, 3H, -OCH₃). |

| ¹³C NMR (CDCl₃) | δ (ppm): ~160 (Ar-C-O), ~148 (Ar-C-N), ~130 (Ar-C-H), ~108 (Ar-C-H), ~105 (Ar-C-H), ~102 (Ar-C-H), ~71 (-OCH₂-), ~68 (-CH₂O-), ~59 (-OCH₃). |

| Mass Spec. (ESI+) | m/z: 168.10 [M+H]⁺ |

Note: The predicted NMR data is based on the analysis of similar substituted anilines and may vary slightly.

Conclusion

This technical guide has outlined two robust and efficient methods for the synthesis of 3-(2-methoxyethoxy)aniline from 1-bromo-3-(2-methoxyethoxy)benzene. The Buchwald-Hartwig amination offers high yields and broad functional group tolerance, albeit at a potentially higher cost. The Ullmann condensation provides a more economical alternative, with modern protocols offering improved reaction conditions and yields. The choice of methodology will ultimately be guided by the specific requirements of the research, including scale, cost, and available equipment. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

An In-Depth Technical Guide to 3-(2-Methoxyethoxy)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Methoxyethoxy)aniline is an aromatic amine that serves as a versatile building block in organic synthesis. Its unique combination of a reactive aniline moiety and a flexible methoxyethoxy side chain makes it a valuable intermediate in the preparation of more complex molecules, particularly within the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(2-Methoxyethoxy)aniline, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in drug discovery and development.

Physicochemical Properties

The physical and chemical properties of 3-(2-Methoxyethoxy)aniline are summarized in the tables below. These properties are essential for its handling, storage, and application in chemical reactions.

Table 1: General and Physical Properties of 3-(2-Methoxyethoxy)aniline

| Property | Value | Reference |

| CAS Number | 110178-35-3 | [1] |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.21 g/mol | [1] |

| Appearance | Yellow liquid | [1] |

| Boiling Point | 112 °C at 0.11 Torr | [1] |

| Density (Predicted) | 1.078 ± 0.06 g/cm³ | [1] |

| Storage | 2-8°C, protect from light | [1] |

Table 2: Spectroscopic Data of 3-(2-Methoxyethoxy)aniline (Predicted)

| Spectroscopic Data | Predicted Chemical Shifts / Key Peaks |

| ¹H NMR (CDCl₃) | δ ~ 7.1 (t, 1H, Ar-H), ~6.3-6.4 (m, 3H, Ar-H), ~4.1 (t, 2H, -OCH₂-), ~3.8 (s, 2H, -NH₂), ~3.7 (t, 2H, -CH₂O-), ~3.4 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃) | δ ~160 (C-O), ~148 (C-N), ~130 (Ar-CH), ~108 (Ar-CH), ~105 (Ar-CH), ~101 (Ar-CH), ~71 (-OCH₂-), ~70 (-CH₂O-), ~59 (-OCH₃) |

| IR (neat) | ~3450-3300 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2950-2850 cm⁻¹ (Aliphatic C-H stretch), ~1620 cm⁻¹ (N-H bend), ~1220 cm⁻¹ (C-O stretch), ~1120 cm⁻¹ (C-O stretch) |

| Mass Spectrum (EI) | m/z 167 (M⁺), fragments corresponding to loss of ethoxy, methoxy, and amino groups. |

Synthesis of 3-(2-Methoxyethoxy)aniline

The most common and efficient method for the synthesis of 3-(2-Methoxyethoxy)aniline is through the reduction of its corresponding nitro precursor, 1-(2-methoxyethoxy)-3-nitrobenzene. Catalytic hydrogenation is the preferred industrial method due to its high yield and selectivity.

Experimental Protocol: Catalytic Hydrogenation of 1-(2-methoxyethoxy)-3-nitrobenzene

This protocol describes a general procedure for the catalytic hydrogenation of a nitroaromatic compound to the corresponding aniline.

Materials:

-

1-(2-methoxyethoxy)-3-nitrobenzene

-

Methanol (or Ethanol)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of H₂)

Procedure:

-

Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask or a pressure vessel for hydrogenation), dissolve 1-(2-methoxyethoxy)-3-nitrobenzene in methanol. The concentration is typically in the range of 0.1-0.5 M.

-

Catalyst Addition: Carefully add 10% palladium on carbon to the solution. The catalyst loading is typically 1-5 mol% relative to the nitro compound.

-

Hydrogenation: Secure the reaction vessel to the hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or a balloon of H₂) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by measuring hydrogen uptake. The reaction is typically complete within 2-6 hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol. The resulting crude 3-(2-Methoxyethoxy)aniline can be purified further by vacuum distillation or column chromatography if necessary.

Safety Precautions:

-

Palladium on carbon is pyrophoric, especially when dry and in the presence of hydrogen. Handle the catalyst with care in an inert atmosphere.

-

Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly sealed and operated in a well-ventilated area, away from ignition sources.

-

Aniline and its derivatives can be toxic. Handle the product in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Chemical Reactivity and Applications in Drug Development

Aniline and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous pharmaceutical compounds. The amino group of 3-(2-Methoxyethoxy)aniline is a versatile functional handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of drug candidates.

Reactivity of the Aniline Moiety

The amino group in 3-(2-Methoxyethoxy)aniline allows for a range of chemical reactions, including:

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to form diarylamines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

The methoxyethoxy side chain can influence the molecule's solubility and pharmacokinetic properties in drug candidates. The ether linkages are generally stable but can be cleaved under harsh acidic conditions.

Role as a Building Block in Drug Discovery

While a specific marketed drug directly utilizing 3-(2-Methoxyethoxy)aniline as a key starting material was not identified in the conducted search, its structural motifs are present in various pharmacologically active molecules. Aniline derivatives are crucial components of many targeted therapies, particularly kinase inhibitors used in oncology. For instance, the 4-anilinoquinazoline scaffold is a well-established pharmacophore in epidermal growth factor receptor (EGFR) inhibitors like erlotinib. Although erlotinib itself is synthesized from 3-ethynylaniline, the general principle of using substituted anilines to modulate binding affinity and pharmacokinetic properties is a cornerstone of modern drug design.

The presence of the methoxyethoxy group can enhance aqueous solubility and introduce conformational flexibility, which can be advantageous for optimizing ligand-protein interactions. Researchers in drug discovery can utilize 3-(2-Methoxyethoxy)aniline as a starting point for creating novel compound libraries to screen for biological activity against various therapeutic targets.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for 3-(2-Methoxyethoxy)aniline from its nitro precursor.

Caption: Synthesis of 3-(2-Methoxyethoxy)aniline.

Reactivity of 3-(2-Methoxyethoxy)aniline

This diagram shows some of the key chemical transformations possible with the aniline functional group of the title compound.

Caption: Reactivity of the aniline moiety.

Conclusion

3-(2-Methoxyethoxy)aniline is a valuable chemical intermediate with physical and chemical properties that make it suitable for a range of synthetic applications. Its synthesis via the catalytic hydrogenation of the corresponding nitro compound is a well-established and efficient process. While its direct incorporation into a marketed pharmaceutical has not been explicitly documented in the available literature, its structural features are highly relevant to modern drug discovery. The versatility of the aniline group, combined with the potential pharmacokinetic benefits of the methoxyethoxy side chain, positions 3-(2-Methoxyethoxy)aniline as a useful building block for the synthesis of novel bioactive molecules. This guide provides foundational information for researchers and scientists working with this compound and highlights its potential in the development of new therapeutics.

References

An In-depth Technical Guide to 3-(2-Methoxyethoxy)aniline (CAS: 110178-35-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyethoxy)aniline is an aniline derivative that holds potential as a key building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its structural features, combining an aniline core with a flexible methoxyethoxy side chain, make it an attractive intermediate for the design of novel therapeutic agents. Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the basis for a wide range of drugs, including kinase inhibitors used in oncology. This guide provides a comprehensive overview of the available technical data for 3-(2-Methoxyethoxy)aniline, including its chemical properties, potential synthetic routes, and its prospective role in drug discovery.

Physicochemical Properties

Limited experimental data for the physical and chemical properties of 3-(2-Methoxyethoxy)aniline is available in public literature. The following table summarizes key identifiers and predicted properties for the compound and its hydrochloride salt.

| Property | Value | Source |

| IUPAC Name | 3-(2-Methoxyethoxy)aniline | N/A |

| CAS Number | 110178-35-3 | [1] |

| Molecular Formula | C₉H₁₃NO₂ | [2] |

| Molecular Weight | 167.21 g/mol | [2] |

| Predicted Density | 1.078 ± 0.06 g/cm³ | N/A |

| Predicted pKa | 4.13 ± 0.10 | N/A |

| Appearance | Yellow liquid | N/A |

| Storage Temperature | 2-8°C (protect from light) | N/A |

Note: Predicted values are computationally derived and have not been experimentally verified.

Synthesis and Experimental Protocols

A plausible synthetic route is visualized in the diagram below:

Figure 1: A plausible synthetic pathway for 3-(2-Methoxyethoxy)aniline.

General Experimental Protocol for Nitro Group Reduction (Illustrative)

This protocol is a generalized procedure for the reduction of a nitroaromatic compound to an aniline and would require optimization for the specific synthesis of 3-(2-Methoxyethoxy)aniline.

-

Dissolution: The nitroaromatic precursor, 1-(2-methoxyethoxy)-3-nitrobenzene, is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: A catalytic amount of a reduction catalyst, such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂), is added to the solution. In the case of catalytic hydrogenation, the reaction vessel is purged with an inert gas and then filled with hydrogen gas.

-

Reaction: The reaction mixture is stirred vigorously at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

For catalytic hydrogenation, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure.

-

For a tin(II) chloride reduction, the reaction is typically quenched with a basic solution to neutralize the acidic conditions and precipitate tin salts, which are then removed by filtration.

-

-

Purification: The crude product is purified by a suitable method, such as column chromatography or distillation, to yield the final aniline product.

Spectroscopic Data

Experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for 3-(2-Methoxyethoxy)aniline are not widely available. The following tables provide predicted mass spectrometry data and expected regions for key signals in NMR and IR spectroscopy based on the compound's structure and data for analogous compounds.

Mass Spectrometry (Predicted)

| Adduct | m/z |

| [M+H]⁺ | 168.10192 |

| [M+Na]⁺ | 190.08386 |

| [M-H]⁻ | 166.08736 |

| [M]⁺ | 167.09409 |

Data sourced from PubChem and is computationally predicted.[2]

¹H NMR Spectroscopy (Expected Signals)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.5 - 7.2 | Multiplet | 4H | Aromatic protons |

| ~ 4.0 - 4.2 | Triplet | 2H | -O-CH₂-CH₂-O- |

| ~ 3.6 - 3.8 | Triplet | 2H | -O-CH₂-CH₂-O- |

| ~ 3.5 | Singlet | 2H | -NH₂ |

| ~ 3.3 - 3.4 | Singlet | 3H | -OCH₃ |

¹³C NMR Spectroscopy (Expected Signals)

| Chemical Shift (ppm) | Assignment |

| ~ 159 - 161 | C-O (aromatic) |

| ~ 147 - 149 | C-N (aromatic) |

| ~ 129 - 131 | C-H (aromatic) |

| ~ 105 - 115 | C-H (aromatic) |

| ~ 70 - 72 | -O-CH₂-CH₂-O- |

| ~ 67 - 69 | -O-CH₂-CH₂-O- |

| ~ 58 - 60 | -OCH₃ |

Infrared (IR) Spectroscopy (Expected Absorptions)

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 - 3500 | N-H stretch (primary amine) |

| 3000 - 3100 | C-H stretch (aromatic) |

| 2850 - 3000 | C-H stretch (aliphatic) |

| 1580 - 1620 | C=C stretch (aromatic) |

| 1200 - 1300 | C-N stretch (aromatic amine) |

| 1050 - 1150 | C-O stretch (ether) |

Applications in Drug Development

Aniline derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The methoxyethoxy group, in particular, can be incorporated to modulate a compound's physicochemical properties, such as solubility and lipophilicity, which in turn can influence its pharmacokinetic profile.

Role as a Building Block for Kinase Inhibitors

3-(2-Methoxyethoxy)aniline is a potential precursor for the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. For instance, related aniline derivatives are used in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors like Erlotinib. The aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase's ATP-binding pocket.

The following diagram illustrates a generalized workflow for the utilization of an aniline derivative in the synthesis of a generic kinase inhibitor.

Figure 2: Generalized workflow for synthesizing a kinase inhibitor.

While no specific drugs have been publicly reported to be synthesized directly from 3-(2-Methoxyethoxy)aniline, its structure is analogous to intermediates used in the development of inhibitors for signaling pathways such as the EGFR pathway, which is often dysregulated in cancer.

Potential Involvement in Signaling Pathways

As a potential precursor to kinase inhibitors, 3-(2-Methoxyethoxy)aniline could be instrumental in developing drugs that target key signaling pathways implicated in cell proliferation, survival, and angiogenesis. The EGFR signaling pathway is a prime example.

Figure 3: Simplified EGFR signaling pathway and the site of action for a potential kinase inhibitor.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-(2-Methoxyethoxy)aniline is not widely available. The safety information provided below is based on data for aniline and related compounds and should be treated as a guideline. A thorough risk assessment should be conducted before handling this chemical.

| Hazard Category | Description |

| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Eye Damage/Irritation | May cause serious eye irritation. |

| Respiratory Sensitization | May cause respiratory irritation. |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Conclusion

3-(2-Methoxyethoxy)aniline is a chemical intermediate with potential applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors for cancer therapy. While detailed experimental data for this specific compound is limited in the public domain, its structural similarity to known precursors for bioactive molecules suggests its value for further investigation. Researchers and drug development professionals may find this compound to be a useful building block for creating novel therapeutics with modulated physicochemical and pharmacokinetic properties. As with any chemical, proper safety precautions should be taken during handling and use. Further research is warranted to fully characterize its properties and explore its synthetic utility.

References

"3-(2-Methoxyethoxy)aniline" molecular weight and formula

An in-depth analysis of 3-(2-Methoxyethoxy)aniline reveals its fundamental chemical properties, which are essential for researchers and professionals in drug development. This guide provides a concise overview of its molecular formula and weight.

Core Molecular Data

The foundational quantitative data for 3-(2-Methoxyethoxy)aniline is summarized below, providing a clear reference for its molecular composition and mass.

| Property | Value |

| Molecular Formula | C9H13NO2[1] |

| Molecular Weight | 167.21 g/mol [1][2] |

Logical Relationship of Molecular Properties

The relationship between the chemical name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a fundamental concept in chemistry. The following diagram illustrates this logical connection for 3-(2-Methoxyethoxy)aniline.

References

Solubility Profile of 3-(2-Methoxyethoxy)aniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2-Methoxyethoxy)aniline, a substituted aniline derivative with potential applications in pharmaceutical synthesis and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on the physicochemical properties of the molecule and the general solubility trends of analogous compounds. Furthermore, this guide presents a detailed, standardized experimental protocol for the quantitative determination of its solubility in various organic solvents. A workflow diagram illustrating the experimental procedure is also provided to facilitate practical application in a laboratory setting.

Introduction

3-(2-Methoxyethoxy)aniline is an aromatic amine whose molecular structure incorporates a polar amino group, an ether linkage, and a nonpolar benzene ring. This combination of functional groups dictates its solubility in different solvent systems. A thorough understanding of its solubility is crucial for its application in organic synthesis, purification processes such as crystallization, and the formulation of drug candidates. The principle of "like dissolves like" suggests that 3-(2-Methoxyethoxy)aniline will exhibit varied solubility depending on the polarity and hydrogen-bonding capabilities of the solvent. The presence of the aniline nitrogen and the ether oxygen allows for hydrogen bonding with protic solvents, while the aromatic ring and the ethyl chain suggest solubility in non-polar to moderately polar aprotic solvents.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of 3-(2-Methoxyethoxy)aniline in Common Organic Solvents

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | High | The hydroxyl group of the alcohol can act as a hydrogen bond donor to the nitrogen of the amine and the oxygen of the ether. |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and have high polarity, making them effective at solvating polar molecules. |

| Ketones | Acetone | Moderate to High | The carbonyl group can act as a hydrogen bond acceptor. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | "Like dissolves like" principle applies due to the ether linkage in the solute. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents can interact through dipole-dipole interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Low | The aromatic ring of the solute will have favorable π-π stacking interactions with the solvent. |

| Non-polar Solvents | Hexane, Heptane | Low | The overall polarity of 3-(2-Methoxyethoxy)aniline is likely too high for significant solubility in non-polar aliphatic solvents. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data, a standardized experimental method is required. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid compound in a given solvent.

3.1. Materials and Equipment

-

3-(2-Methoxyethoxy)aniline (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-(2-Methoxyethoxy)aniline to a series of vials.

-

To each vial, add a known volume of a different organic solvent. Ensure there is undissolved solid remaining to confirm saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any suspended solid particles.

-

Precisely dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 3-(2-Methoxyethoxy)aniline with known concentrations.

-

Analyze the standard solutions and the diluted sample solutions using a calibrated HPLC-UV or UV-Vis spectrophotometry method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 3-(2-Methoxyethoxy)aniline in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of 3-(2-Methoxyethoxy)aniline.

References

Spectroscopic and Chromatographic Characterization of 3-(2-Methoxyethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data for the compound 3-(2-Methoxyethoxy)aniline. The information presented is intended to support research, development, and quality control activities involving this molecule. This guide includes tabulated spectroscopic data, detailed experimental protocols, and a workflow diagram for the analytical characterization of aniline derivatives.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 3-(2-Methoxyethoxy)aniline.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the analyte. The predicted mass-to-charge ratios (m/z) for various adducts of 3-(2-Methoxyethoxy)aniline are presented below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 168.10192 |

| [M+Na]⁺ | 190.08386 |

| [M-H]⁻ | 166.08736 |

| [M+NH₄]⁺ | 185.12846 |

| [M+K]⁺ | 206.05780 |

| [M+H-H₂O]⁺ | 150.09190 |

| [M]⁺ | 167.09409 |

| [M]⁻ | 167.09519 |

| Data sourced from PubChem[1]. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

To date, specific experimental ¹H and ¹³C NMR data for 3-(2-Methoxyethoxy)aniline has not been located in publicly available databases. However, the expected chemical shifts can be predicted based on the analysis of similar aniline derivatives. For reference, the typical chemical shift ranges for protons and carbons in related structures are provided in the experimental protocols section.

Infrared (IR) Spectroscopy

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

| N-H (primary amine) | 3500 - 3300 (two bands) | Asymmetric & Symmetric Stretch |

| N-H bend | 1650 - 1580 | Scissoring |

| Aromatic C-H stretch | 3100 - 3000 | Stretch |

| Aromatic C=C stretch | 1600 - 1450 (multiple bands) | Ring Stretch |

| General data for aniline derivatives[2]. |

Experimental Protocols

The following are detailed, generalized methodologies for the key analytical techniques used in the characterization of aniline derivatives like 3-(2-Methoxyethoxy)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified 3-(2-Methoxyethoxy)aniline in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved before transferring to a 5 mm NMR tube[2].

-

Instrumentation: A 300-600 MHz NMR spectrometer is typically used for analysis[2].

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse sequence is generally employed[2].

-

Number of Scans: 16-64 scans are typically acquired, depending on the sample concentration[2].

-

Relaxation Delay: A relaxation delay of 1-5 seconds is used between scans[2].

-

Spectral Width: The spectral width is set to encompass the expected proton chemical shifts, typically from -2 to 12 ppm[2].

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum[2].

-

Number of Scans: Due to the low natural abundance of ¹³C, 1024 or more scans are often necessary[2].

-

Relaxation Delay: A relaxation delay of 2 seconds is typical[2].

-

Spectral Width: The spectral width is set to cover the range of carbon chemical shifts, generally from 0 to 200 ppm[2].

-

-

Data Processing: The raw data is subjected to Fourier transform, phase correction, and baseline correction. The spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS)[2].

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Instrumentation: A standard FTIR spectrometer is used for analysis[2].

-

Acquisition Parameters:

-

Data Processing: A background spectrum of the empty sample holder or clean ATR crystal is recorded and subtracted from the sample spectrum[2].

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of 3-(2-Methoxyethoxy)aniline (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis[2].

-

Instrumentation: An ESI-MS instrument, often coupled with a liquid chromatograph (LC-MS), is used. The mass analyzer can be a quadrupole, Time-of-Flight (TOF), or Orbitrap[2].

-

Ionization Mode: Positive ion mode ([M+H]⁺) is commonly used for anilines[2].

-

Data Acquisition: The sample solution can be directly infused into the ESI source or injected onto an LC column for separation prior to MS analysis. The mass spectrum is acquired over a relevant m/z range. For further structural elucidation, tandem MS (MS/MS) can be performed on the parent ion to generate a fragmentation spectrum[2].

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized aniline derivative.

Caption: Workflow for the characterization of 3-(2-Methoxyethoxy)aniline.

References

A Technical Guide to the Crystal Structure Analysis of 3-(2-Methoxyethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure of 3-(2-Methoxyethoxy)aniline and a detailed protocol for its experimental determination. While, to date, a definitive crystal structure for this compound has not been published in publicly accessible databases, this document outlines the theoretical underpinnings of its molecular interactions, predicts its crystallographic properties based on analogous structures, and offers a robust experimental workflow for its analysis via single-crystal X-ray diffraction. This guide is intended to serve as a foundational resource for researchers undertaking the crystallographic study of this and related aniline derivatives.

Introduction: The Significance of Crystal Structure

The three-dimensional arrangement of molecules in a crystalline solid is fundamental to its physicochemical properties, including solubility, melting point, stability, and bioavailability. For professionals in drug development and materials science, a detailed understanding of the crystal structure is paramount for rational design, polymorph screening, and ensuring the consistency and efficacy of a final product.

3-(2-Methoxyethoxy)aniline is a substituted aniline derivative with functional groups capable of forming specific intermolecular interactions that dictate its packing in the solid state. This guide explores the likely nature of these interactions and provides the methodological framework to verify them experimentally.

Molecular Structure and Potential for Intermolecular Interactions

The molecular structure of 3-(2-Methoxyethoxy)aniline (C₉H₁₃NO₂) comprises three key features: a primary amine group (-NH₂) attached to an aniline ring, a flexible methoxyethoxy side chain, and the aromatic phenyl ring itself.

-

Hydrogen Bond Donors and Acceptors : The primary amine group contains two N-H bonds, making it an excellent hydrogen bond donor. The oxygen atoms in the ether linkage and the methoxy group, as well as the nitrogen atom of the amine group, are potential hydrogen bond acceptors.

-

Aromatic System : The phenyl ring can participate in π-π stacking interactions, which are common in the crystal structures of aromatic compounds.

-

Flexibility : The methoxyethoxy side chain possesses conformational flexibility, which can influence the crystal packing and potentially lead to polymorphism.

The interplay of these features will govern the formation of a stable, three-dimensional crystalline lattice.

Predicted Intermolecular Interactions and Crystal Packing

Based on the analysis of related aniline structures, a network of hydrogen bonds is expected to be the dominant force in the crystal packing of 3-(2-Methoxyethoxy)aniline. The strongest intermolecular interactions in aniline crystals are N-H···π and N-H···N hydrogen bonds.[1] In substituted anilines, these patterns are often augmented or replaced by interactions with the substituent groups.

Specifically for 3-(2-Methoxyethoxy)aniline, the following interactions are predicted:

-

N-H···O Hydrogen Bonds : The primary amine (donor) is likely to form strong hydrogen bonds with the ether oxygen atoms (acceptors) of neighboring molecules. This is a common and stabilizing interaction.

-

N-H···N Hydrogen Bonds : Molecules may also be linked via hydrogen bonds between the amine group of one molecule and the amine group of another, forming chains or dimers.[2]

-

C-H···O Interactions : Weaker C-H···O hydrogen bonds, involving aromatic or aliphatic C-H donors and ether oxygen acceptors, may also contribute to the stability of the crystal structure.[2][3]

-

π-π Stacking : The aniline rings may stack in a parallel or anti-parallel fashion, contributing to the overall lattice energy.

These interactions would likely form a complex three-dimensional network, leading to a stable crystalline solid.

Hypothetical Crystallographic Data

The following table presents a set of plausible crystallographic parameters for 3-(2-Methoxyethoxy)aniline, based on typical values for small organic molecules. This data serves as an illustrative example of what might be expected from an experimental analysis.

| Parameter | Hypothetical Value |

| Empirical Formula | C₉H₁₃NO₂ |

| Formula Weight | 167.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 1035 ų |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | 1.075 g/cm³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100 K |

| Reflections Collected | ~8000 |

| Unique Reflections | ~2000 |

| Final R-indices | R1 ≈ 0.04, wR2 ≈ 0.10 |

Experimental Protocol for Structure Determination

A definitive analysis requires growing single crystals of high quality and analyzing them via X-ray diffraction.

Synthesis and Purification

The starting material must be of the highest possible purity (>99%). Standard organic synthesis purification techniques such as column chromatography, recrystallization, or distillation should be employed to remove any impurities that could inhibit crystallization.

Crystallization

Growing diffraction-quality single crystals is often the most challenging step. Several methods should be attempted in parallel:

-

Slow Evaporation : Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate, or a mixture) to near saturation. The container is then loosely covered to allow the solvent to evaporate slowly over several days or weeks.

-

Vapor Diffusion : A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger, sealed container that holds a second solvent (the "anti-solvent") in which the compound is less soluble but which is miscible with the first solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Slow Cooling : A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, or below, causing crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

This non-destructive technique provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[4]

-

Crystal Selection and Mounting : A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is selected under a microscope and mounted on a goniometer head.[5]

-

Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to ~100 K) to reduce thermal motion of the atoms. It is then rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector, creating a series of diffraction patterns.[4][6]

-

Data Processing : The collected diffraction patterns are processed using specialized software. This involves:

-

Indexing : Determining the unit cell parameters and the crystal's orientation.[7]

-

Integration : Measuring the intensity of each diffraction spot.

-

Scaling and Merging : Correcting for experimental variations and merging symmetry-related reflections to create a final dataset.

-

Structure Solution and Refinement

-

Structure Solution : The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Model Building : An atomic model of the molecule is fitted into the electron density map.[8]

-

Refinement : The positions and thermal parameters of the atoms are adjusted (refined) to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed by R-factors.

Conclusion

While the crystal structure of 3-(2-Methoxyethoxy)aniline remains to be experimentally determined, a thorough analysis of its molecular features allows for strong predictions regarding its solid-state behavior. The presence of potent hydrogen bond donors and acceptors suggests a crystal lattice dominated by a robust network of N-H···O and N-H···N interactions, likely supplemented by weaker C-H···O and π-π stacking forces. The experimental workflow detailed in this guide provides a clear and comprehensive path for researchers to successfully crystallize this compound, collect high-quality diffraction data, and solve its three-dimensional structure. Such an endeavor will provide invaluable insight into the structure-property relationships of this and other related aniline derivatives, aiding in their future application in science and industry.

References

- 1. Destabilisation of hydrogen bonding and the phase stability of aniline at high pressure - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. tandfonline.com [tandfonline.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. fiveable.me [fiveable.me]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-biostructure.com [creative-biostructure.com]

A Comprehensive Technical Guide to the Safe Handling of 3-(2-Methoxyethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the safety data and handling precautions for 3-(2-Methoxyethoxy)aniline (CAS No: 110178-35-3). Due to the limited availability of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound, this guide supplements available information with data from closely related aniline compounds. Professionals should handle this chemical with the utmost care, assuming it carries hazards similar to other aniline derivatives.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of 3-(2-Methoxyethoxy)aniline and its hydrochloride salt. This information is critical for proper storage and handling.

| Property | Value | Source |

| Molecular Formula | C9H13NO2 | [1][2] |

| Molecular Weight | 167.21 g/mol | [1] |

| Appearance | Yellow liquid | [3] |

| Boiling Point | 112 °C (at 0.11 Torr) | [3] |

| Density | 1.078 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.13 ± 0.10 (Predicted) | [3] |

| Storage Temperature | 2-8°C, protect from light, keep sealed in dry conditions. | [1][3] |

Hazard Identification and GHS Classification

Based on available data, 3-(2-Methoxyethoxy)aniline is classified as a hazardous substance. The GHS classification indicates potential for skin, eye, and respiratory irritation.[1]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin corrosion/irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1] |

| Serious eye damage/eye irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[1] |

As a precautionary measure, based on the hazards of the parent compound, Aniline, users should also be aware of the potential for acute toxicity (oral, dermal, inhalation), germ cell mutagenicity, carcinogenicity, and specific target organ toxicity through repeated exposure.[4][5][6]

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling 3-(2-Methoxyethoxy)aniline. The following diagram outlines the general workflow for safely handling hazardous chemicals in a laboratory setting.

Caption: General laboratory workflow for handling hazardous chemicals.

Recommended Personal Protective Equipment (PPE):

| PPE Type | Specification |

| Eye Protection | Safety goggles with side-shields.[7] |

| Hand Protection | Protective gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Impervious clothing, lab coat.[7] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a suitable respirator should be worn.[4][7] |

First Aid Measures

In case of exposure, immediate action is crucial. The following table provides first aid guidance.

| Exposure Route | First Aid Measures |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek medical attention.[5][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate : Evacuate personnel to a safe area.[7]

-

Ventilate : Ensure adequate ventilation.

-

Containment : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6][7]

-

Personal Protection : Wear appropriate personal protective equipment (see Section 3).

-

Clean-up : Absorb with an inert material (e.g., sand, diatomaceous earth) and place in a suitable container for disposal.[8]

Storage and Disposal

Proper storage and disposal are essential to maintain chemical integrity and ensure safety.

-

Storage : Keep the container tightly closed in a dry and well-ventilated place. Store at 2-8°C, protected from light.[1][3][7]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. The product should be sent to an approved waste disposal plant.[5]

Risk Assessment and Control

A thorough risk assessment should be conducted before working with 3-(2-Methoxyethoxy)aniline. The following diagram illustrates the logical flow of a risk assessment process.

Caption: Logical flow for a chemical handling risk assessment process.

Experimental Protocols: General Guidance

-

Preparation : Before starting, ensure all necessary PPE is worn, and the work area (preferably a chemical fume hood) is clean and uncluttered.

-

Reagent Handling : Use a clean, dry syringe or pipette to transfer the liquid. Avoid splashes.

-

Reaction Setup : If the reaction is to be heated, use a heating mantle with a temperature controller and a condenser to prevent the release of vapors.

-

Work-up : Quench the reaction carefully, especially if reactive reagents were used. Extractions should be performed in a separatory funnel with proper venting.

-

Purification : If purification by chromatography is required, perform this in a well-ventilated area or a fume hood.

-

Waste : All liquid and solid waste contaminated with the chemical should be collected in a designated, labeled waste container.

Disclaimer: This guide is intended for informational purposes only and is based on the best available data at the time of writing. It is not a substitute for a formal risk assessment and the user's own judgment and due diligence. Always consult the most up-to-date Safety Data Sheet for any chemical before use.

References

- 1. 110178-35-3|3-(2-Methoxyethoxy)aniline|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 3-(2-methoxyethoxy)aniline (C9H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. 3-(2-methoxyethoxy)aniline hydrochloride CAS#: 110178-35-3 [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. geneseo.edu [geneseo.edu]

- 7. file.leyan.com [file.leyan.com]

- 8. carlroth.com [carlroth.com]

3-(2-Methoxyethoxy)aniline: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(2-Methoxyethoxy)aniline is a substituted aniline that holds significant potential as a versatile building block in organic synthesis. Its unique structural features, combining a reactive aniline moiety with a flexible and polar methoxyethoxy side chain, make it an attractive starting material for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 3-(2-Methoxyethoxy)aniline, with a focus on its utility in the development of pharmaceuticals, agrochemicals, and functional materials.

Physicochemical Properties

3-(2-Methoxyethoxy)aniline is a yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 167.21 g/mol | --INVALID-LINK-- |

| Boiling Point | 112 °C at 0.11 Torr | --INVALID-LINK-- |

| Density | 1.078 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 4.13 ± 0.10 (Predicted) | --INVALID-LINK-- |

| Storage Temperature | 2-8°C (Protect from light) | --INVALID-LINK-- |

Synthesis of 3-(2-Methoxyethoxy)aniline

A common and efficient method for the synthesis of 3-(2-Methoxyethoxy)aniline involves a two-step process starting from 3-nitrophenol. The first step is an etherification reaction to introduce the 2-methoxyethoxy side chain, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of 3-(2-Methoxyethoxy)aniline

Step 1: Synthesis of 1-(2-Methoxyethoxy)-3-nitrobenzene

-

To a solution of 3-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

-

To this suspension, add 2-bromoethyl methyl ether (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-methoxyethoxy)-3-nitrobenzene, which can be purified by column chromatography if necessary.

Step 2: Reduction of 1-(2-Methoxyethoxy)-3-nitrobenzene to 3-(2-Methoxyethoxy)aniline

A common method for the reduction of nitroarenes to anilines is the use of iron powder in the presence of an acid, such as hydrochloric acid.[1]

-

In a round-bottom flask, suspend iron powder (Fe, 5.0 eq) in a mixture of ethanol and water.

-

Add a catalytic amount of concentrated hydrochloric acid (HCl) and heat the mixture to reflux.

-

To the refluxing suspension, add a solution of 1-(2-methoxyethoxy)-3-nitrobenzene (1.0 eq) in ethanol dropwise.

-

Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a base, such as sodium carbonate, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(2-methoxyethoxy)aniline. The product can be further purified by distillation under reduced pressure or column chromatography.

Spectroscopic Characterization

The structure of 3-(2-Methoxyethoxy)aniline can be confirmed by various spectroscopic techniques. While experimental data is not widely published, predicted data and characteristic spectral features are presented below.

Mass Spectrometry (Predicted Data) [2]

| Adduct | m/z |

| [M+H]⁺ | 168.10192 |

| [M+Na]⁺ | 190.08386 |

| [M-H]⁻ | 166.08736 |

| [M]⁺ | 167.09409 |

¹H NMR Spectroscopy (Predicted Chemical Shifts)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the methoxyethoxy chain, and the amine protons. The aromatic protons would appear as a complex multiplet in the aromatic region. The methylene protons of the ethoxy group would likely appear as two distinct triplets, and the methoxy group as a singlet. The amine protons would appear as a broad singlet.

¹³C NMR Spectroscopy (Predicted Chemical Shifts)

The carbon NMR spectrum would display signals for the six aromatic carbons, the two carbons of the ethoxy chain, and the carbon of the methoxy group.

Infrared (IR) Spectroscopy

The IR spectrum of 3-(2-Methoxyethoxy)aniline is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and alkyl chain, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.

Potential as a Building Block in Organic Synthesis

The bifunctional nature of 3-(2-Methoxyethoxy)aniline, possessing both a nucleophilic amino group and an aromatic ring amenable to electrophilic substitution, makes it a valuable precursor for a variety of chemical transformations.

Applications in Pharmaceutical Synthesis

Aniline derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals.[3] The methoxyethoxy group in 3-(2-Methoxyethoxy)aniline can enhance solubility and modulate the pharmacokinetic properties of the final drug molecule. For instance, similar aniline derivatives are utilized in the synthesis of kinase inhibitors for cancer therapy.[4]

Experimental Protocol: Amide Coupling Reaction

A common reaction involving anilines is the formation of an amide bond with a carboxylic acid, a key step in the synthesis of many drug candidates.

-

To a solution of 3-(2-Methoxyethoxy)aniline (1.0 eq) and a carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an activator like 1-Hydroxybenzotriazole (HOBt, 1.2 eq).

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq), to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the combined organic layers with aqueous acid, base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired amide.

Applications in the Synthesis of Azo Dyes

Anilines are classical precursors for the synthesis of azo dyes through diazotization followed by coupling with a suitable aromatic compound.[5] The 3-(2-methoxyethoxy) substituent can influence the color and properties of the resulting dye.

Experimental Protocol: Synthesis of an Azo Dye

-

Dissolve 3-(2-Methoxyethoxy)aniline (1.0 eq) in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

-

To this cooled solution, add a solution of sodium nitrite (NaNO₂, 1.0 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate beaker, dissolve a coupling component (e.g., a phenol or another aniline derivative, 1.0 eq) in an aqueous basic solution (for phenols) or acidic solution (for anilines).

-

Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

-

A colored precipitate of the azo dye should form. Continue stirring for a period to ensure complete reaction.

-

Collect the dye by filtration, wash with water, and dry.

Applications in Materials Science

The unique combination of a reactive amine and a flexible ether chain makes 3-(2-Methoxyethoxy)aniline a candidate for the synthesis of functional polymers and materials. For example, aniline derivatives can be used in the preparation of sensitizers for dye-sensitized solar cells (DSSCs).[6] The methoxyethoxy group could enhance the solubility and processability of the resulting materials.

Conclusion

3-(2-Methoxyethoxy)aniline is a promising building block for organic synthesis with a wide range of potential applications. Its synthesis from readily available starting materials is straightforward. The presence of both an amino group and a modifiable aromatic ring allows for diverse chemical transformations, leading to the creation of complex molecules with desirable properties for the pharmaceutical, agrochemical, and materials science industries. Further exploration of the reactivity and applications of this versatile molecule is warranted to fully unlock its synthetic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Compounds Using 3-(2-Methoxyethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyethoxy)aniline is a versatile aromatic amine that serves as a valuable building block in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. Its unique combination of a nucleophilic aniline moiety and a flexible methoxyethoxy side chain makes it an attractive starting material for the generation of diverse molecular scaffolds. This document provides detailed application notes and protocols for the synthesis of a novel quinazoline derivative from 3-(2-Methoxyethoxy)aniline, a class of compounds known for their wide range of biological activities, including anticancer properties.

The aniline nitrogen of 3-(2-Methoxyethoxy)aniline can readily participate in various chemical transformations, including nucleophilic substitution, acylation, and diazotization reactions. The methoxyethoxy group can influence the physicochemical properties of the final compounds, such as solubility and membrane permeability, which are critical parameters in drug development.

This guide will focus on a well-established synthetic route to 4-anilinoquinazolines, which are prominent scaffolds in the design of kinase inhibitors. The protocol is based on the nucleophilic aromatic substitution reaction between 3-(2-Methoxyethoxy)aniline and a suitable 4-chloroquinazoline precursor.

Synthesis of a Novel 4-(3-(2-Methoxyethoxy)phenylamino)quinazoline Derivative

A plausible and well-precedented approach for the synthesis of a novel quinazoline derivative involves the coupling of 3-(2-Methoxyethoxy)aniline with a 4-chloroquinazoline. For this application note, we will focus on the reaction with 4-chloro-6,7-dimethoxyquinazoline, a readily available reagent, to yield N-(3-(2-Methoxyethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine .

Reaction Scheme

Caption: Synthetic scheme for N-(3-(2-Methoxyethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine.

Quantitative Data Presentation

The following table summarizes the expected quantitative data for the synthesis of N-(3-(2-Methoxyethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine based on typical yields and characterization data for similar 4-anilinoquinazoline derivatives found in the literature.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | 1H NMR (δ ppm) | MS (m/z) |

| N-(3-(2-Methoxyethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine | C19H21N3O4 | 371.40 | 75-85 | 185-190 | 8.5 (s, 1H), 7.8 (s, 1H), 7.5 (d, 1H), 7.3 (t, 1H), 7.2 (s, 1H), 6.8 (d, 1H), 4.1 (t, 2H), 4.0 (s, 6H), 3.7 (t, 2H), 3.4 (s, 3H) (Representative shifts in DMSO-d6) | 372.1 [M+H]+ |

Experimental Protocols

This section provides a detailed methodology for the synthesis of N-(3-(2-Methoxyethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine.

Materials and Methods

-

Reactants: 3-(2-Methoxyethoxy)aniline, 4-chloro-6,7-dimethoxyquinazoline

-

Solvent: Isopropanol (IPA)

-

Base (Optional): N,N-Diisopropylethylamine (DIPEA)

-

Reagents for work-up: Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate

-

Reagents for purification: Silica gel for column chromatography, Eluent (e.g., Dichloromethane/Methanol mixture)

-

Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer with heating plate, Thin Layer Chromatography (TLC) plates, Rotary evaporator, Glass funnel, Beakers, Graduated cylinders, Column for chromatography.

Protocol: Synthesis of N-(3-(2-Methoxyethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq).

-

Add isopropanol (20 mL per mmol of the limiting reagent).

-

Stir the mixture at room temperature to dissolve the starting material.

-

-

Addition of Reactants:

-

Add 3-(2-Methoxyethoxy)aniline (1.1 eq) to the reaction mixture.

-

(Optional) If required, add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to the mixture to act as a proton scavenger.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and maintain the reflux with stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 95:5). The reaction is typically complete within 4-12 hours.

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Remove the isopropanol under reduced pressure using a rotary evaporator.

-

To the residue, add a saturated aqueous solution of sodium bicarbonate (50 mL) and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Elute with a gradient of dichloromethane and methanol (e.g., starting from 100% dichloromethane and gradually increasing the polarity with methanol) to isolate the pure product.

-

Combine the fractions containing the desired product (as identified by TLC) and evaporate the solvent to yield N-(3-(2-Methoxyethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine as a solid.

-

-

Characterization:

-

Determine the yield of the purified product.

-

Characterize the compound using standard analytical techniques:

-

Melting Point: Determine the melting point of the solid product.

-

NMR Spectroscopy: Record 1H and 13C NMR spectra to confirm the structure.

-

Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the product.

-

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of the target compound.

Caption: Workflow for the synthesis of N-(3-(2-Methoxyethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine.

Signaling Pathway Context (Hypothetical)

4-Anilinoquinazoline derivatives are well-known inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The synthesized compound, N-(3-(2-Methoxyethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine, could potentially act as an inhibitor in this pathway. The diagram below illustrates the general EGFR signaling pathway that such a compound might inhibit.

Caption: Potential inhibition of the EGFR signaling pathway.

These detailed notes and protocols provide a comprehensive guide for researchers interested in utilizing 3-(2-Methoxyethoxy)aniline for the synthesis of novel, biologically active compounds. The provided methodologies are based on established chemical principles and can be adapted for the synthesis of a library of related derivatives for further investigation in drug discovery programs.

Application Notes and Protocols: 3-(2-Methoxyethoxy)aniline in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction